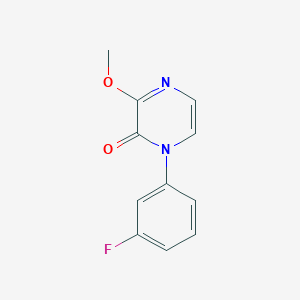![molecular formula C14H17FN2S B12239915 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12239915.png)
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic organic compound that features a piperidine ring, a fluoromethyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors
Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Benzothiazole Ring: The benzothiazole ring can be formed through cyclization reactions involving ortho-aminothiophenol and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzothiazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
- 2-(3-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Uniqueness
2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole is unique due to the presence of both the fluoromethyl group and the benzothiazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C14H17FN2S |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H17FN2S/c1-10-4-2-6-12-13(10)16-14(18-12)17-7-3-5-11(8-15)9-17/h2,4,6,11H,3,5,7-9H2,1H3 |
InChI Key |
UKEDBQDSMZJCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12239833.png)
![[2-(6-fluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12239843.png)
![4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12239848.png)
![6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12239851.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-5,6-dimethylpyrimidine](/img/structure/B12239855.png)
![4-Ethyl-2-(methylsulfanyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12239857.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12239861.png)

![4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239871.png)
![4-Ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239880.png)
![2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239885.png)
![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12239889.png)
![5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12239890.png)
![1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B12239895.png)
